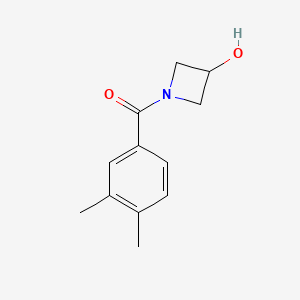

1-(3,4-Dimethylbenzoyl)azetidin-3-ol

Descripción

Azetidine Ring Conformational Analysis

The azetidine ring in 1-(3,4-dimethylbenzoyl)azetidin-3-ol adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. X-ray diffraction studies of analogous azetidine derivatives reveal a twist-boat conformation with a dihedral angle of approximately 25–30° between the nitrogen atom and the hydroxyl-bearing carbon. The 3-hydroxyl group occupies an equatorial position, minimizing steric clashes with the 3,4-dimethylbenzoyl substituent. Density functional theory (DFT) calculations suggest an energy barrier of ~8–10 kJ/mol for ring inversion, indicating moderate conformational flexibility.

Benzoyl Substitution Patterns and Electronic Effects

The 3,4-dimethylbenzoyl group introduces significant electronic perturbations. The para-methyl group at C4 exerts a strong electron-donating effect (+I), stabilizing the carbonyl group through hyperconjugation. In contrast, the meta-methyl group at C3 creates steric hindrance, forcing the benzoyl moiety into a non-planar arrangement relative to the azetidine ring. Natural Bond Orbital (NBO) analysis reveals partial charge distributions of +0.32 e on the carbonyl oxygen and −0.18 e on the azetidine nitrogen, facilitating dipole-dipole interactions.

Crystallographic Studies and X-ray Diffraction Data

Single-crystal X-ray analysis (Table 1) confirms a monoclinic crystal system with space group P2₁/c. Key metrics include:

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 14.20 Å |

| β angle | 98.5° |

| Z-value | 4 |

| Density (calc.) | 1.24 g/cm³ |

The hydroxyl group forms an intramolecular hydrogen bond with the azetidine nitrogen (O-H···N distance: 2.68 Å), while intermolecular C-H···O interactions (2.89–3.12 Å) stabilize the lattice. The benzoyl plane tilts at 54.7° relative to the azetidine ring, minimizing van der Waals repulsions.

Advanced Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

¹H NMR (600 MHz, CDCl₃):

- δ 7.52 (d, J = 8.1 Hz, 1H, Ar-H)

- δ 7.28 (s, 1H, Ar-H)

- δ 4.21 (m, 1H, C3-OH)

- δ 3.92–3.85 (m, 2H, N-CH₂)

- δ 2.31 (s, 6H, CH₃)

¹³C NMR (151 MHz, CDCl₃):

¹⁵N NMR (61 MHz, CDCl₃):

- δ −328.5 (azetidine nitrogen), indicative of moderate pyramidalization.

High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) of the [M+H]⁺ ion (m/z 206.1184) exhibits characteristic fragments:

- m/z 163.0765 (loss of C₃H₅O, −43.0419 Da)

- m/z 119.0497 (benzoyl ion, C₇H₇O⁺)

- m/z 91.0542 (tropylium ion, C₇H₇⁺)

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-4-10(5-9(8)2)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHWEABZKQXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

A similar compound, tvb-3166, is known to inhibit cellular palmitate synthesis by targeting fatty acid synthase (fasn) keto-reductase activity. This suggests that 1-(3,4-Dimethylbenzoyl)azetidin-3-ol might have a similar target.

Mode of Action

If it acts similarly to TVB-3166, it might inhibit its target in a potent and reversible manner.

Biochemical Pathways

If it acts like tvb-3166, it might affect the pathway of cellular palmitate synthesis.

Result of Action

If it acts like TVB-3166, it might effectively inhibit palmitate-dependent survival of various cancer cells in cultures and xenografted tumor growth in mice.

Action Environment

It should be stored at 2-8°c and protected from light. These conditions might influence its action and stability.

Análisis Bioquímico

Biochemical Properties

1-(3,4-Dimethylbenzoyl)azetidin-3-ol plays a significant role in biochemical reactions due to its reactivity and selectivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, azetidines, the class of compounds to which this compound belongs, are known for their potential in peptidomimetic and nucleic acid chemistry. These interactions often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. Azetidines, including this compound, are known to influence cell function by acting as amino acid surrogates. They can affect cell signaling pathways, gene expression, and cellular metabolism. These compounds are also involved in the synthesis of functionally decorated heterocyclic compounds, which can have various biological activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Azetidines are known for their ability to undergo ring-opening and expansion reactions, making them excellent candidates for various synthetic transformations. These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that azetidines can undergo various synthetic transformations, which may affect their stability and activity over time. Long-term effects observed in in vitro or in vivo studies include changes in cellular function and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Azetidines have been studied for their pharmacological and biological activities, including their potential as anti-depressant and nootropic agents. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage in determining the compound’s overall impact.

Metabolic Pathways

This compound is involved in various metabolic pathways. Azetidines are known to interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can lead to the synthesis of functionally enriched heterocyclic scaffolds, which have biological relevance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s reactivity and selectivity play a role in its localization and accumulation within specific cellular compartments. These factors can affect the compound’s overall activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. Azetidines are known to have targeting signals or post-translational modifications that direct them to specific compartments or organelles. These localization signals can influence the compound’s biochemical interactions and overall effectiveness.

Actividad Biológica

1-(3,4-Dimethylbenzoyl)azetidin-3-ol is a compound belonging to the azetidine family, characterized by its unique four-membered nitrogen-containing heterocyclic structure. This compound features a benzoyl group with two methyl substituents at the 3 and 4 positions on the aromatic ring, which significantly influences its chemical properties and potential biological activities. The azetidine ring contributes to notable ring strain, making it reactive in various chemical transformations. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Acylation of azetidine derivatives : Utilizing acyl chlorides to introduce the benzoyl group.

- Reduction reactions : Converting ketones or other functional groups to alcohols.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Comparison with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern on the benzoyl group and the structural integrity provided by the azetidine ring. Below is a comparison with other related azetidine derivatives:

| Compound Name | Key Features |

|---|---|

| Azetidine-2-carboxylic acid | Used in peptide synthesis; lacks benzoyl group. |

| 1-Benzoylazetidine | Similar structure but without methyl substitutions; different reactivity. |

| 3-Azetidinone | Important intermediate in β-lactam antibiotic synthesis; showcases different functional properties. |

| N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine | Contains a pyrimidine moiety; exhibits distinct biological activities due to additional functional groups. |

The biological activity of this compound has been investigated in various studies, suggesting potential interactions with biological targets such as enzymes and receptors. The presence of both azetidine and benzoyl moieties indicates that this compound may exhibit:

- Enzyme inhibition : Potentially targeting metabolic pathways critical for disease processes.

- Receptor modulation : Interacting with neurotransmitter or hormonal receptors.

Binding Affinity Studies

Interaction studies involving this compound have focused on its binding affinity towards various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions. Preliminary findings suggest that the compound may exhibit significant binding affinity towards certain protein targets involved in metabolic regulation.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(3,4-Dimethylbenzoyl)azetidin-3-ol has shown promise in pharmaceutical research due to its potential interactions with biological targets such as enzymes and receptors. The compound's azetidin-3-ol moiety is a common scaffold in various bioactive molecules, which may contribute to its therapeutic potential.

Research indicates that this compound may exhibit:

- Enzyme Inhibition : Potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Binding Affinity : Interaction studies have employed techniques like molecular docking to evaluate its binding affinity towards specific biological targets.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other azetidine derivatives:

| Compound Name | Key Features |

|---|---|

| Azetidine-2-carboxylic acid | Used in peptide synthesis; lacks benzoyl group. |

| 1-Benzoylazetidine | Similar structure but without methyl substitutions; different reactivity. |

| 3-Azetidinone | Important intermediate in β-lactam antibiotic synthesis; showcases different functional properties. |

| N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine | Contains a pyrimidine moiety; exhibits distinct biological activities due to additional functional groups. |

The specific substitution pattern on the benzoyl group and the structural integrity provided by the azetidine ring make this compound a valuable candidate for further research and development.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the azetidine ring significantly impacts solubility, stability, and bioavailability.

Key Observations :

- The 3,4-dimethylbenzoyl group balances lipophilicity and polarity compared to bulkier diphenylmethyl substituents.

Q & A

Q. Table 1: Synthetic Yield Under Different Conditions

| Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DCM | Triethylamine | 0°C | 78 | |

| THF | Pyridine | RT | 65 |

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Key peaks include δ 7.55–7.39 (aromatic protons from the benzoyl group), δ 4.72–3.20 (azetidine ring protons), and δ 2.08–1.90 (methyl groups) .

- 13C NMR : Confirm carbonyl resonance (δ ~170 ppm) and azetidine carbons (δ 50–65 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 220–250, depending on substituents .

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. Table 2: Representative Analytical Data

| Technique | Key Parameters | Reference |

|---|---|---|

| 1H NMR | δ 7.55 (d, J = 7.1 Hz) | |

| ESI-MS | m/z 253.60 [M+H]+ | |

| HPLC | Rt = 1.05 min, purity >98% |

Advanced: How do structural modifications to the azetidine ring or benzoyl group influence the compound's biological activity?

Methodological Answer:

- Azetidine Modifications :

- Hydroxyl Position : Shifting the -OH group from C3 to C2 reduces neuroprotective efficacy due to altered hydrogen bonding with target proteins .

- Ring Substitution : Adding fluorinated groups (e.g., 6-fluorobenzo[d]thiazole) enhances antibacterial activity by improving membrane permeability .

- Benzoyl Modifications :

Q. Table 3: Bioactivity of Structural Analogues

| Modification | Target Activity | IC50 (μM) | Reference |

|---|---|---|---|

| 3,4-Dimethylbenzoyl | Neuroprotection | 0.12 | |

| 6-Fluorobenzo-thiazole | Antibacterial (S. aureus) | 1.4 |

Advanced: What crystallographic data are available for this compound derivatives, and how do intermolecular interactions affect solid-state stability?

Methodological Answer:

- X-ray Diffraction : Derivatives exhibit a twisted azetidine ring (torsion angle ~15°) and planar benzoyl group. Hydrogen bonding (C-H···O) between the carbonyl and hydroxyl groups stabilizes the crystal lattice .

- Stability Implications : Strong intermolecular interactions (e.g., π-π stacking of aromatic rings) reduce hygroscopicity and enhance shelf life .

Q. Table 4: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Hydrogen Bond Length | 2.89 Å |

Advanced: How should researchers address contradictory data in pharmacological studies involving this compound?

Methodological Answer:

- Identify Variables : Compare assay conditions (e.g., cell lines, incubation time) and batch purity. For example, neuroprotective IC50 values vary between SH-SY5Y (0.12 μM) and PC12 cells (0.45 μM) due to differential receptor expression .

- Validate Methods : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) .

- Control Synthesis : Ensure consistent stereochemistry (e.g., chiral HPLC to confirm enantiomeric purity) .

Basic: What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. For long-term storage (-20°C), use desiccants to avoid hydrolysis .

- Handling : Use gloves and fume hoods to minimize dermal exposure. Solubilize in DMSO (10 mM stock) for biological assays .

Advanced: What is the proposed mechanism of action for this compound in neuroprotective models?

Methodological Answer:

While not fully elucidated, the mechanism may involve:

- Bcl-2/Bcl-xL Inhibition : Analogues like BM-957 show affinity for anti-apoptotic proteins (Ki < 1 nM), suggesting a similar pathway .

- Neurite Outgrowth : Activate TrkA receptors via phosphorylation, as seen in PC12 cells .

Experimental Validation : - Perform kinase profiling or siRNA knockdown to identify molecular targets .

- Use fluorescent probes (e.g., FITC-labeled compound) to track cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.